[4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate
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Overview
Description
[4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a naphthalene moiety, and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate typically involves the condensation of 2-(naphthalen-1-ylamino)-2-oxoacetyl hydrazine with 4-formylphenyl thiophene-2-carboxylate under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and can be carried out in solvents like dichloromethane or chloroform.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the hydrazone linkage can produce hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its structural features make it suitable for investigating the mechanisms of enzyme inhibition and activation.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate. Its ability to interact with biological targets, such as enzymes and receptors, makes it a promising lead compound for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and photovoltaic devices
Mechanism of Action
The mechanism of action of [4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, π-π interactions, and hydrophobic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
[4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate: Similar structure but with a furan ring instead of a thiophene ring.
[4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] pyrrole-2-carboxylate: Similar structure but with a pyrrole ring instead of a thiophene ring.
[4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] benzene-2-carboxylate: Similar structure but with a benzene ring instead of a thiophene ring.
Uniqueness
The uniqueness of [4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate lies in its combination of a thiophene ring with a naphthalene moiety and a hydrazone linkage. This unique structure imparts specific electronic and steric properties that can influence its reactivity and interactions with biological targets. Additionally, the presence of the thiophene ring can enhance the compound’s stability and electronic properties, making it suitable for applications in materials science and electronics.
Properties
Molecular Formula |
C24H17N3O4S |
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Molecular Weight |
443.5 g/mol |
IUPAC Name |
[4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C24H17N3O4S/c28-22(26-20-8-3-6-17-5-1-2-7-19(17)20)23(29)27-25-15-16-10-12-18(13-11-16)31-24(30)21-9-4-14-32-21/h1-15H,(H,26,28)(H,27,29)/b25-15+ |
InChI Key |
PQYHAVDNMPEAMY-MFKUBSTISA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=CS4 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=CS4 |
Origin of Product |
United States |
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